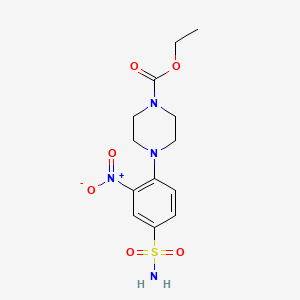
Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a nitro group and a sulfamoyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperazine ring, followed by the introduction of the nitro and sulfamoyl groups. The final step involves esterification to introduce the ethyl carboxylate group.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of Nitro and Sulfamoyl Groups: The nitro group can be introduced via nitration reactions, while the sulfamoyl group can be added through sulfonation reactions.
Esterification: The final step involves esterification of the piperazine derivative with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate is unique due to the presence of both nitro and sulfamoyl groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .
特性
分子式 |
C13H18N4O6S |
|---|---|
分子量 |
358.37 g/mol |
IUPAC名 |
ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18N4O6S/c1-2-23-13(18)16-7-5-15(6-8-16)11-4-3-10(24(14,21)22)9-12(11)17(19)20/h3-4,9H,2,5-8H2,1H3,(H2,14,21,22) |
InChIキー |
WRGIZWKGWIZHEP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
![(8S,10S,13S,14R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13856894.png)
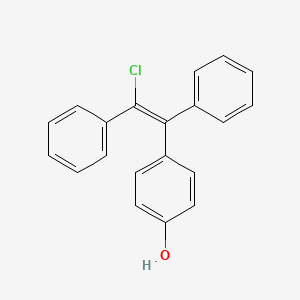

![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
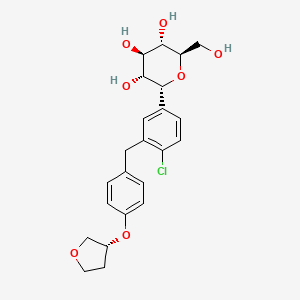
![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
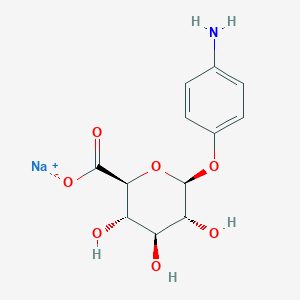
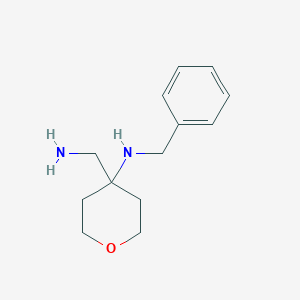
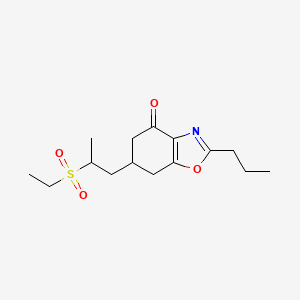
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)
![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
